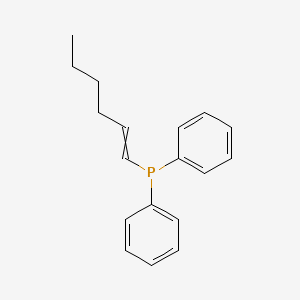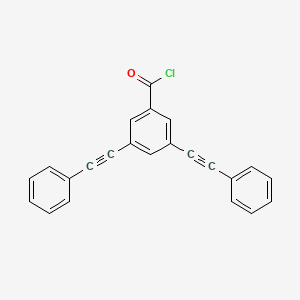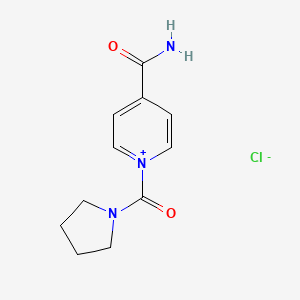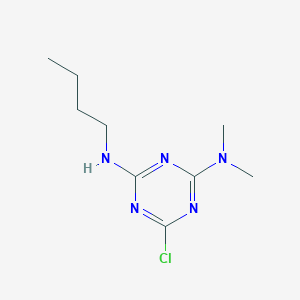![molecular formula C12H13ClN2O3 B12564840 Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate CAS No. 203497-60-3](/img/structure/B12564840.png)
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a 4-chlorophenyl ring and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with 4-chlorophenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with enhanced reactivity.
Reduction: Hydrazine derivatives with potential biological activities.
Substitution: Substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with biological targets such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[2-(4-chlorophenyl)hydrazinylidene]acetate
- Ethyl 4-[2-(4-methoxyphenyl)hydrazinylidene]-3-oxobutanoate
- Ethyl 2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate
Uniqueness
Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is unique due to its specific structural features, such as the presence of both the hydrazone and ester groups, which contribute to its reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research.
Propiedades
Número CAS |
203497-60-3 |
|---|---|
Fórmula molecular |
C12H13ClN2O3 |
Peso molecular |
268.69 g/mol |
Nombre IUPAC |
ethyl 4-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-18-12(17)7-11(16)8-14-15-10-5-3-9(13)4-6-10/h3-6,8,15H,2,7H2,1H3 |
Clave InChI |
XDNXHSSVCPHHDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C=NNC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
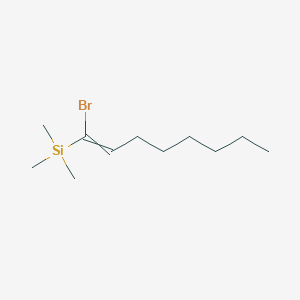
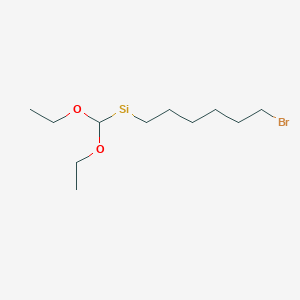
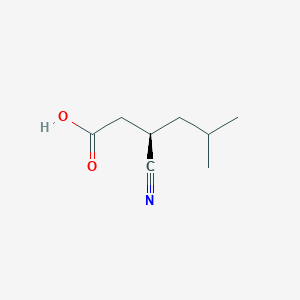
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)

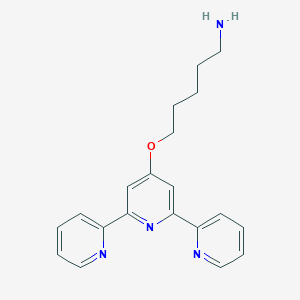
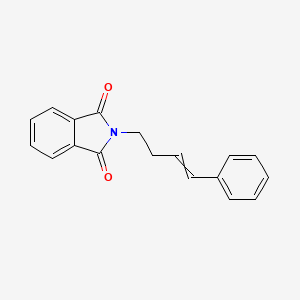
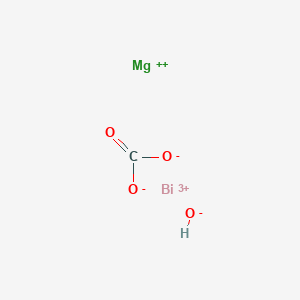
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
